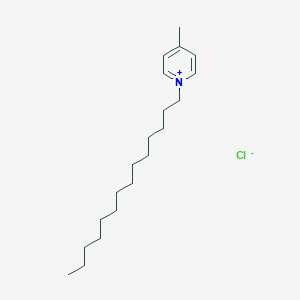

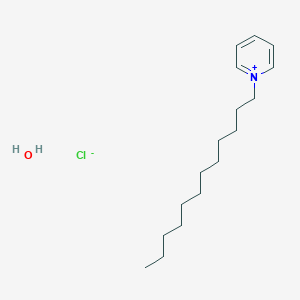

塩化ベンザルコニウム

概要

説明

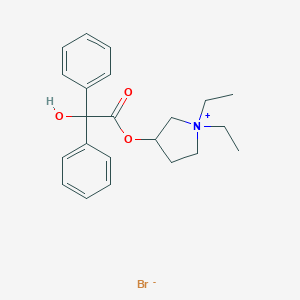

ベンジルオニウム臭化物は、抗ムスカリン作用で知られる第4級アンモニウム化合物です。 主に、抗痙攣薬および抗ムスカリン薬として使用され、血液脳関門をほとんど通過しません 。 この化合物の分子式は C22H28BrNO3 で、分子量は 434.37 g/mol です .

2. 製法

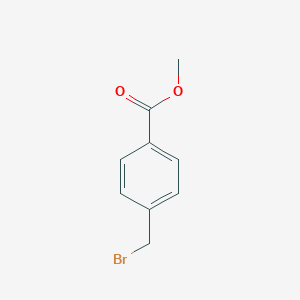

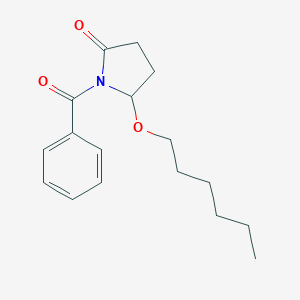

合成経路と反応条件: ベンジルオニウム臭化物は、ベンジル化合物の臭素化によって合成することができます。 有効な方法の 1 つは、四塩化炭素 (CCl4) 中で N-ブロモスクシンイミド (NBS) を使用して、ポリ臭素化混合物を生成し、その後、ジエチルホスファイトと N,N-ジイソプロピルエチルアミンで脱臭素化して、目的のモノ臭素化物を得る方法です .

工業生産方法: 工業的には、ベンジルオニウム臭化物は通常、ベンジルクロリドと3級アミンを反応させて、その後、臭化メチルで4級化することで製造されます。このプロセスにより、最終生成物の収率と純度が高くなります。

科学的研究の応用

Benzilonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.

Biology: The compound’s antimuscarinic properties make it useful in studying neurotransmitter interactions and receptor binding.

Medicine: Benzilonium bromide is employed as an antispasmodic agent in the treatment of gastrointestinal disorders.

Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

作用機序

ベンジルオニウム臭化物の作用機序は、ムスカリン受容体との相互作用を伴います。これらの受容体を遮断することで、アセチルコリンの作用を阻害し、筋肉のけいれんやその他の関連する効果を軽減します。 この化合物の第4級アンモニウム構造は、血液脳関門を通過することを防ぎ、中枢神経系への影響を制限します .

類似化合物:

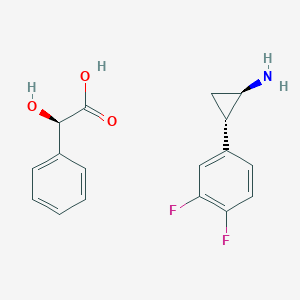

ベンザルコニウムクロリド: 抗菌作用が似ていますが、用途が異なる別の第4級アンモニウム化合物です。

セトリモニウム臭化物: 界面活性剤および殺菌剤として使用されます。

ユニークさ: ベンジルオニウム臭化物のユニークな特徴は、血液脳関門をほとんど通過しないことです。そのため、中枢神経系への影響をほとんど与えずに、末梢的な用途に適しています .

ベンジルオニウム臭化物の性質、製法、化学反応、および用途を理解することで、研究者はさまざまな科学分野や工業分野でこの化合物をより効果的に利用することができます。

生化学分析

Biochemical Properties

Benzilonium bromide plays a significant role in biochemical reactions due to its cationic surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. The compound is known to disrupt the lipid bilayers of bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Additionally, Benzilonium bromide can bind to proteins and enzymes, altering their structure and function, which contributes to its antimicrobial activity .

Cellular Effects

Benzilonium bromide exerts profound effects on various cell types and cellular processes. It has been shown to induce reactive oxygen species (ROS) production and activate the nuclear factor E2 related factor 2 (Nrf2) pathway, leading to increased expression of heme oxygenase 1 (HO-1) in HaCat cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Benzilonium bromide can cause cytotoxicity and apoptosis in treated cells, as evidenced by increased TUNEL staining and flow cytometry results .

Molecular Mechanism

The molecular mechanism of Benzilonium bromide involves its interaction with cellular membranes and proteins. The compound’s lipophilic properties allow it to intercalate into the lipid bilayer of cell membranes, disrupting their integrity and increasing permeability . This disruption leads to the leakage of essential cellular contents and ultimately cell death. Additionally, Benzilonium bromide can induce oxidative stress by generating ROS, which further damages cellular components and activates stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzilonium bromide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to Benzilonium bromide can lead to increased bacterial resistance and environmental pollution . Additionally, the compound’s antimicrobial efficacy may decrease over time due to the development of resistance mechanisms in target organisms .

Dosage Effects in Animal Models

The effects of Benzilonium bromide vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects. For example, in ocular studies, higher concentrations of Benzilonium bromide caused more severe corneal epithelial disruption, corneal opacity, and neovascularization in mice . Similarly, repeated dermal applications of high doses in rabbits led to liver and kidney damage, increased body temperature, and changes in blood cellular parameters .

Metabolic Pathways

Benzilonium bromide is involved in various metabolic pathways, particularly those related to its antimicrobial activity. The compound can enhance the production of short-chain fatty acids (SCFAs) from anaerobic fermentation sludge by increasing the relative abundances of hydrolytic-acidifying bacteria and improving metabolic pathways and functional genes for sludge lysis . This indicates that Benzilonium bromide can influence metabolic flux and metabolite levels in microbial communities.

Transport and Distribution

The transport and distribution of Benzilonium bromide within cells and tissues are influenced by its cationic nature and lipophilic properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, Benzilonium bromide can accumulate in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects .

Subcellular Localization

Benzilonium bromide’s subcellular localization is primarily in the cell membrane and cytoplasm. Its lipophilic properties allow it to integrate into the lipid bilayer of cell membranes, where it disrupts membrane integrity and increases permeability . Additionally, Benzilonium bromide can interact with intracellular proteins and enzymes, affecting their function and contributing to its antimicrobial activity .

準備方法

Synthetic Routes and Reaction Conditions: Benzilonium bromide can be synthesized through the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to produce polybrominated mixtures, which are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Industrial Production Methods: In industrial settings, benzilonium bromide is typically produced by reacting benzyl chloride with a tertiary amine, followed by quaternization with methyl bromide. This process ensures high yields and purity of the final product.

化学反応の分析

反応の種類: ベンジルオニウム臭化物は、次のようなさまざまな化学反応を起こします。

置換反応: 臭化物イオンが存在するため、求核置換反応に関与することができます。

酸化および還元反応: この化合物は、特定の条件下で酸化または還元される可能性がありますが、これらの反応はあまり一般的ではありません。

一般的な試薬と条件:

N-ブロモスクシンイミド (NBS): 臭素化反応に使用されます。

ジエチルホスファイトと N,N-ジイソプロピルエチルアミン: 脱臭素化プロセスに使用されます。

生成される主要な生成物: これらの反応から生成される主な生成物には、モノ臭素化物およびその他の臭素化誘導体があり、反応条件と使用される試薬によって異なります .

4. 科学研究への応用

ベンジルオニウム臭化物は、科学研究において幅広い応用範囲を持っています。

化学: 有機合成における試薬として、および相間移動触媒として使用されます。

生物学: この化合物の抗ムスカリン作用により、神経伝達物質の相互作用と受容体結合の研究に役立ちます。

医学: ベンジルオニウム臭化物は、消化器系の疾患の治療における抗痙攣薬として使用されています。

類似化合物との比較

Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but different applications.

Cetrimonium Bromide: Used as a surfactant and antiseptic.

Uniqueness: Benzilonium bromide’s unique feature is its minimal passage through the blood-brain barrier, making it suitable for peripheral applications without significant central nervous system effects .

By understanding the properties, preparation methods, chemical reactions, and applications of benzilonium bromide, researchers can better utilize this compound in various scientific and industrial fields.

特性

IUPAC Name |

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMMWVHTLAENAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057612 | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050-48-2 | |

| Record name | Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilonium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzilonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzilonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZILONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMB5M4GMHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)

![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)